molecular formula C21H23BrO5 B15140940 Azaphilone-9

Azaphilone-9

Cat. No.: B15140940
M. Wt: 435.3 g/mol
InChI Key: XUOVORQURANBCB-LVUCCPRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azaphilone-9 is a member of the azaphilone family, a class of fungal metabolites known for their diverse biological activities and structural complexity. Azaphilones are characterized by a highly oxygenated pyranoquinone bicyclic core and are produced by various fungal species. These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, antioxidant, cytotoxic, nematicidal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azaphilone-9 can be synthesized through various synthetic routes, often involving polyketide synthase pathways. The synthesis typically starts with the formation of a polyketide chain, followed by cyclization and oxidation reactions to form the characteristic pyranoquinone core . Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using fungal strains known to produce azaphilones. These processes are optimized for maximum yield by controlling factors such as nutrient availability, oxygen levels, and fermentation time. The compound is then extracted and purified using techniques like solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Azaphilone-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as azaphilone alkaloids, which are formed through azaphilic addition reactions with amines .

Mechanism of Action

The mechanism of action of azaphilone-9 involves its interaction with various molecular targets and pathways. It is known to react with amino groups in proteins, amino acids, and nucleic acids, forming vinylogous γ-pyridones. This interaction can disrupt cellular processes, leading to antimicrobial and cytotoxic effects . Additionally, this compound can inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Azaphilone-9 is unique among azaphilones due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C21H23BrO5

Molecular Weight

435.3 g/mol

IUPAC Name

[5-bromo-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate

InChI

InChI=1S/C21H23BrO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21?/m0/s1

InChI Key

XUOVORQURANBCB-LVUCCPRXSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.